

# Application Notes and Protocols for NMR Spectroscopy of beta-d-Psicopyranose

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## Compound of Interest

Compound Name: *beta-d-Psicopyranose*

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## Introduction

D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries due to its low-calorie content and potential health benefits. As a non-caloric sweetener, it is a promising alternative to sucrose for managing obesity and type 2 diabetes. The characterization of D-psicose and its various isomeric forms is crucial for quality control, understanding its biological activity, and in the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of carbohydrates like D-psicose, providing detailed information about its stereochemistry and conformation in solution.

This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of **beta-d-Psicopyranose**, one of the primary anomeric forms of D-psicose in solution.

## Data Presentation

In aqueous solution, D-psicose exists as an equilibrium mixture of  $\alpha$ - and  $\beta$ -pyranose and furanose anomers. The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for the **beta-d-psicopyranose** anomer in deuterium oxide ( $\text{D}_2\text{O}$ ).

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts of **beta-d-Psicopyranose** in  $\text{D}_2\text{O}$

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C1	66.70
C2	108.40
C3	74.48
C4	66.93
C5	85.46
C6	77.35

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at 298 K.[1]

Table 2:  $^1\text{H}$  NMR Chemical Shifts of **beta-d-Psicopyranose** in  $\text{D}_2\text{O}$

Proton	Chemical Shift ( $\delta$ ) in ppm
H1a	3.79
H1b	3.63
H3	4.34
H4	4.20
H5	4.09
H6a	4.00
H6b	3.43

Reference: Biological Magnetic Resonance Bank (BMRB) entry bmse000020. Data recorded at 298 K.[1]

Note on Coupling Constants: While the BMRB entry for D-Psicose (bmse000020) indicates that 2D NMR experiments such as TOCSY were performed, specific  $^1\text{H}$ - $^1\text{H}$  coupling constants for the **beta-d-psicopyranose** anomer are not explicitly listed.[1] These values are typically extracted from detailed analysis of 1D and 2D NMR spectra and can be valuable for

conformational analysis. Researchers should perform their own spectral analysis to determine these values.

## Experimental Protocols

The following protocols are based on established methodologies for NMR analysis of carbohydrates and the specific details provided in the BMRB entry for D-Psicose.

### Protocol 1: Sample Preparation for $^1\text{H}$ and $^{13}\text{C}$ NMR

Objective: To prepare a solution of **beta-d-psicopyranose** suitable for NMR analysis.

Materials:

- D-Psicose sample
- Deuterium oxide ( $\text{D}_2\text{O}$ , 99.9 atom % D)
- NMR tubes (5 mm)
- Internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid)
- Vortex mixer
- Pipettes

Procedure:

- Weigh an appropriate amount of D-Psicose to achieve the desired concentration. For standard 1D  $^1\text{H}$  and  $^{13}\text{C}$  NMR, a concentration of 10-20 mg/mL is typically sufficient. For more dilute samples or for 2D experiments, a higher concentration may be necessary. The BMRB entry utilized concentrations ranging from 0.5 mM to 100 mM.[\[1\]](#)
- Dissolve the weighed D-Psicose in a known volume of  $\text{D}_2\text{O}$  (typically 0.5-0.6 mL for a standard 5 mm NMR tube).
- Add a small amount of an internal reference standard such as DSS. DSS provides a sharp singlet at 0.00 ppm for  $^1\text{H}$  NMR and can be used for referencing both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

- Vortex the sample until the D-Psicose is completely dissolved.
- Carefully transfer the solution into a clean, dry 5 mm NMR tube.
- Adjust the pH of the sample if necessary. The BMRB data was recorded at a pH of 7.4.[\[1\]](#)

## Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality 1D  $^1\text{H}$ , 1D  $^{13}\text{C}$ , and 2D NMR spectra of **beta-d-psicopyranose**.

Instrumentation:

- A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe. The BMRB data was acquired on a Bruker DMX-500MHz spectrometer.[\[1\]](#)

Acquisition Parameters (General Guidelines):

- Temperature: Set the sample temperature to 298 K (25 °C) to match the conditions of the reference data.[\[1\]](#)
- $^1\text{H}$  NMR (1D):
  - Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
  - Spectral width: ~12 ppm.
  - Number of scans: 16-64 (depending on concentration).
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR (1D):
  - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
  - Spectral width: ~200 ppm.
  - Number of scans: 1024 or higher (due to the low natural abundance of  $^{13}\text{C}$ ).

- Relaxation delay: 2-5 seconds.
- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations (2-3 bonds).

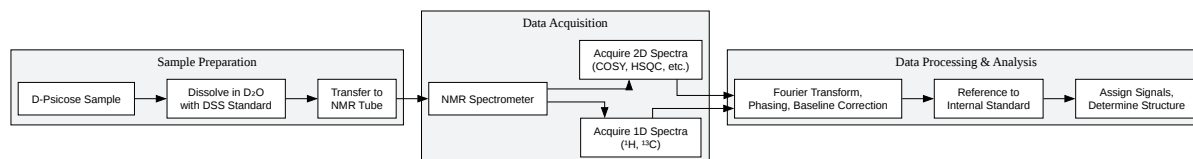
#### Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Perform baseline correction.
- Reference the spectra to the internal standard (DSS at 0.00 ppm).
- Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative populations of the different anomers.

## Visualization

### Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of **beta-d-psicopyranose**.



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Caption: General workflow for NMR analysis of **beta-d-psicopyranose**.

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## References

- 1. bmse000020 D-Psicose at BMRB [bmrbl.io]
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